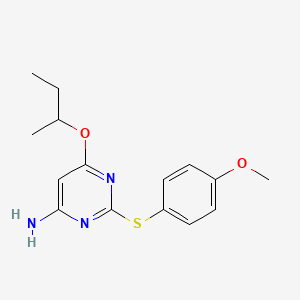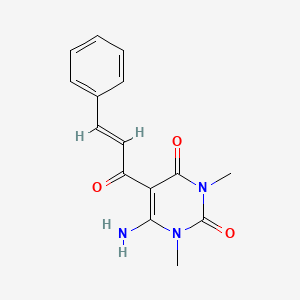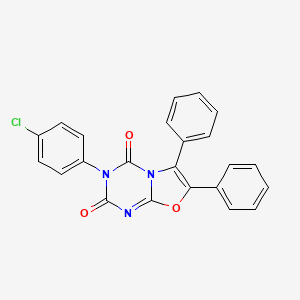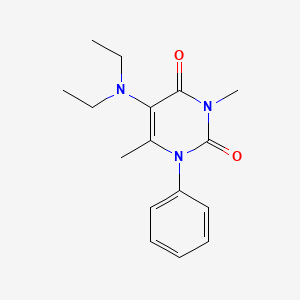
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of diethylamino, dimethyl, and phenyl groups attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring at specific positions. For Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve the following steps:
Alkylation: Introduction of methyl groups at the 3 and 6 positions of the uracil ring.
Amination: Introduction of the diethylamino group at the 5 position.
Aromatic Substitution: Introduction of the phenyl group at the 1 position.
These reactions often require specific reagents and conditions, such as alkyl halides for alkylation, amines for amination, and aromatic compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Nucleic Acids: Intercalation or binding to DNA/RNA to affect gene expression
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A
Eigenschaften
CAS-Nummer |
32150-38-2 |
|---|---|
Molekularformel |
C16H21N3O2 |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
5-(diethylamino)-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-5-18(6-2)14-12(3)19(13-10-8-7-9-11-13)16(21)17(4)15(14)20/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
HLXIMLMWUHODOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(N(C(=O)N(C1=O)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


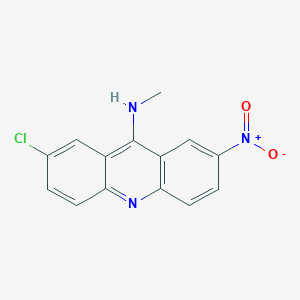
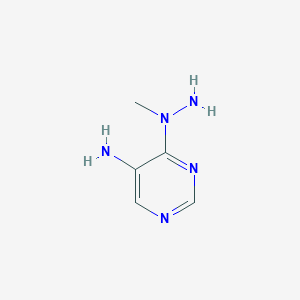
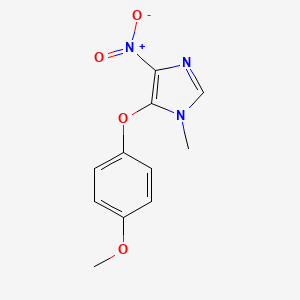
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
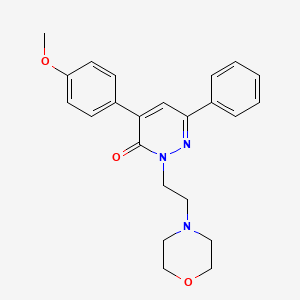
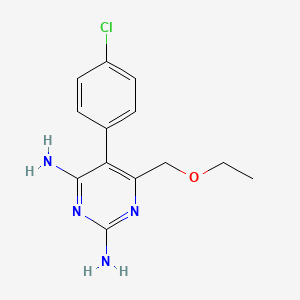
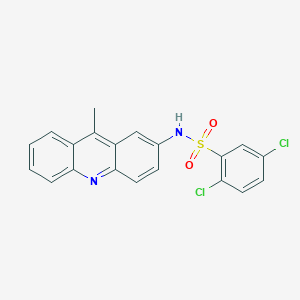
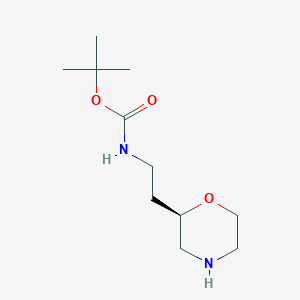
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)
